molecular formula C26H32N4O4 B13148228 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(1-pyrrolidinyl)ethyl)amino)- CAS No. 70476-69-6

9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(1-pyrrolidinyl)ethyl)amino)-

Cat. No.: B13148228
CAS No.: 70476-69-6
M. Wt: 464.6 g/mol
InChI Key: KHPLFNDNOYWFSO-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione undergoes various types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or other reducing agents.

    Substitution: Various nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer due to its ability to intercalate with DNA.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione involves its ability to intercalate with DNA, disrupting the replication process and leading to cell death. This makes it a potential candidate for anticancer therapies. The compound targets specific molecular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: The parent compound, used in the production of dyes and pigments.

    1,4-Dihydroxyanthraquinone: A simpler derivative with similar hydroxyl groups but lacking the amino substitutions.

    5,8-Diaminoanthraquinone: Another derivative with amino groups but without the pyrrolidin-1-yl substitutions.

Uniqueness

1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical and biological properties. The pyrrolidin-1-yl substitutions enhance its ability to interact with biological molecules, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

70476-69-6

Molecular Formula

C26H32N4O4

Molecular Weight

464.6 g/mol

IUPAC Name

1,4-dihydroxy-5,8-bis(2-pyrrolidin-1-ylethylamino)anthracene-9,10-dione

InChI

InChI=1S/C26H32N4O4/c31-19-7-8-20(32)24-23(19)25(33)21-17(27-9-15-29-11-1-2-12-29)5-6-18(22(21)26(24)34)28-10-16-30-13-3-4-14-30/h5-8,27-28,31-32H,1-4,9-16H2

InChI Key

KHPLFNDNOYWFSO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC2=C3C(=C(C=C2)NCCN4CCCC4)C(=O)C5=C(C=CC(=C5C3=O)O)O

Origin of Product

United States

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